Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is a heterocyclic compound that features a pyridine ring with various functional groups attached. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of amino, methyl, and ester groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-6-methyl-2-oxo-1,2-dihydropyridine with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Hydrolysis can be carried out using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Methyl 2-oxo-2-phenylacetate: Similar ester functionality but with a phenyl group instead of a pyridine ring.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole ring and similar functional groups.
Uniqueness: Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific combination of functional groups and the presence of a pyridine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 2-(3-amino-2-methyl-6-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C9H12N2O3/c1-6-7(10)3-4-8(12)11(6)5-9(13)14-2/h3-4H,5,10H2,1-2H3 |
InChI Key |
IPORHKDNISNAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.